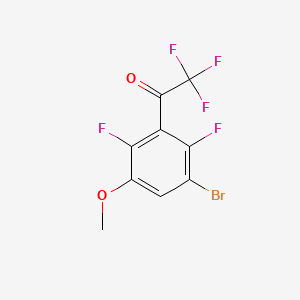
1-(3-Bromo-2,6-difluoro-5-methoxyphenyl)-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-2,6-difluoro-5-methoxyphenyl)-2,2,2-trifluoroethanone is a synthetic organic compound characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenyl ring, along with a trifluoroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-2,6-difluoro-5-methoxyphenyl)-2,2,2-trifluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-2,6-difluoro-5-methoxyphenylboronic acid.
Coupling Reaction: A coupling reaction, such as a Suzuki-Miyaura cross-coupling, is employed to attach the trifluoroethanone moiety to the phenyl ring. This reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-2,6-difluoro-5-methoxyphenyl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the trifluoroethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide, tetrahydrofuran), bases (potassium carbonate).
Reduction: Reducing agents (sodium borohydride), solvents (methanol, ethanol).
Oxidation: Oxidizing agents (potassium permanganate), solvents (water, acetone).
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the bromine atom.
- Reduction reactions yield alcohol derivatives.
- Oxidation reactions yield hydroxyl derivatives.
Scientific Research Applications
1-(3-Bromo-2,6-difluoro-5-methoxyphenyl)-2,2,2-trifluoroethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2,6-difluoro-5-methoxyphenyl)-2,2,2-trifluoroethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electronegative fluorine atoms can influence the compound’s reactivity and binding affinity to targets.
Comparison with Similar Compounds
- 1-(3-Bromo-2,6-difluoro-5-methoxyphenyl)-2-fluoroethanone
- 1-(3-Bromo-2,6-difluoro-5-methoxyphenyl)-2,2-difluoroethanone
- (3-Bromo-2,6-difluoro-5-methoxyphenyl)boronic acid
Comparison: 1-(3-Bromo-2,6-difluoro-5-methoxyphenyl)-2,2,2-trifluoroethanone is unique due to the presence of three fluorine atoms in the ethanone moiety, which can significantly impact its chemical reactivity and physical properties compared to similar compounds with fewer fluorine atoms. This compound’s unique structure makes it valuable for specific applications where high electronegativity and reactivity are desired.
Properties
Molecular Formula |
C9H4BrF5O2 |
|---|---|
Molecular Weight |
319.02 g/mol |
IUPAC Name |
1-(3-bromo-2,6-difluoro-5-methoxyphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H4BrF5O2/c1-17-4-2-3(10)6(11)5(7(4)12)8(16)9(13,14)15/h2H,1H3 |
InChI Key |
ZWIZDBISFMOQNS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1F)C(=O)C(F)(F)F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


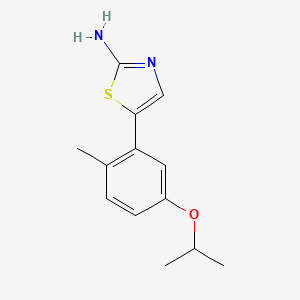


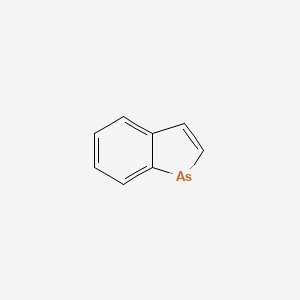

![sodium;[[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B14756799.png)
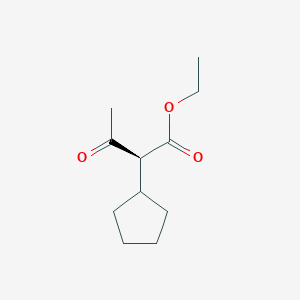

![ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate dihydrochloride](/img/structure/B14756835.png)
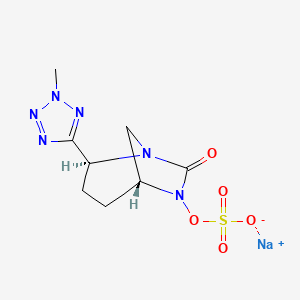

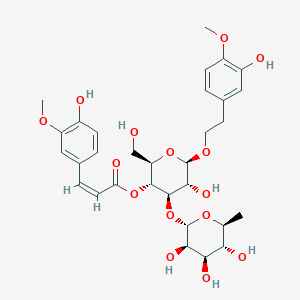
![Dibenzo[b,d]furan-4,6-diylbis(diphenylphosphine oxide)](/img/structure/B14756851.png)

